molecular formula C16H25N3O6S2 B2513292 4-ethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 922121-39-9

4-ethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No. B2513292
CAS RN: 922121-39-9
M. Wt: 419.51
InChI Key: MKDUXRIMARAVCO-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a novel compound that has gained significant attention in the field of scientific research. This compound has been synthesized using a specific method and has been shown to have potential applications in various research areas.

Scientific Research Applications

PARP Inhibition and Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) inhibitors have gained prominence in cancer treatment. These compounds target PARP enzymes involved in DNA repair pathways. Interestingly, “4-ethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide” exhibits PARP inhibitory activity, comparable to Olaparib (a well-known PARP inhibitor) with IC50 values of 46.9 µM and 52.3 µM for compounds 5a and 5e, respectively . This suggests potential applications in cancer therapy, especially for tumors with defective DNA repair mechanisms.

Dopamine D4 Receptor Ligands

The compound N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide (a close analog of our compound) has been investigated as a high-affinity and selective dopamine D4 receptor ligand . This finding opens up possibilities for studying its effects on neurological disorders, including schizophrenia and Parkinson’s disease.

properties

IUPAC Name

4-ethoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O6S2/c1-3-25-15-6-4-14(5-7-15)16(20)17-8-13-27(23,24)19-11-9-18(10-12-19)26(2,21)22/h4-7H,3,8-13H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDUXRIMARAVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

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